Sodium glucaspaldrate

Descripción

Sodium glucaspaldrate (CAS: 12214-50-5) is an International Nonproprietary Name (INN)-designated pharmaceutical compound classified under analgesic and anti-inflammatory agents . The compound is listed in international trade classifications under HS code 291890, alongside other pharmacologically active substances such as fibrates, prostaglandins, and diuretics . This compound is recognized for its role in pain and inflammation management, though specific mechanisms of action, clinical efficacy, and pharmacokinetic profiles remain unspecified in the provided sources.

Propiedades

Número CAS |

12214-50-5 |

|---|---|

Fórmula molecular |

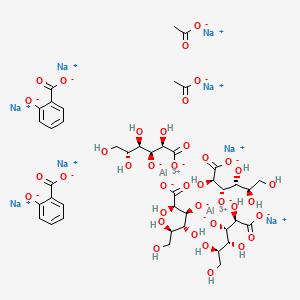

C42H54Al2Na8O38 |

Peso molecular |

1404.737 |

Nombre IUPAC |

dialuminum;octasodium;2-oxidobenzoate;(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-oxidohexanoate;diacetate |

InChI |

InChI=1S/2C7H6O3.4C6H11O7.2C2H4O2.2Al.8Na/c2*8-6-4-2-1-3-5(6)7(9)10;4*7-1-2(8)3(9)4(10)5(11)6(12)13;2*1-2(3)4;;;;;;;;;;/h2*1-4,8H,(H,9,10);4*2-5,7-9,11H,1H2,(H,12,13);2*1H3,(H,3,4);;;;;;;;;;/q;;4*-1;;;2*+3;8*+1/p-10/t;;4*2-,3-,4+,5-;;;;;;;;;;;;/m..1111............/s1 |

Clave InChI |

HJAMYFDJZRENPI-WPGRGSHLSA-D |

SMILES |

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].C(C(C(C(C(C(=O)[O-])O)[O-])O)O)O.C(C(C(C(C(C(=O)[O-])O)[O-])O)O)O.C(C(C(C(C(C(=O)[O-])O)[O-])O)O)O.C(C(C(C(C(C(=O)[O-])O)[O-])O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Al+3].[Al+3] |

Sinónimos |

methoxymethanone |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Research and Regulatory Considerations

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing sodium glucaspaldrate, and how can reproducibility be ensured?

- Methodological Answer : Synthesis protocols should detail stoichiometric ratios, reaction conditions (temperature, pH, solvent systems), and purification steps (e.g., crystallization or chromatography). Reproducibility requires explicit documentation of raw material sources, equipment calibration data, and validation through independent replication trials. Cross-reference results with established spectral databases (e.g., NMR, IR) to confirm chemical identity .

Q. How should researchers approach the initial characterization of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Prioritize a multi-modal analytical approach:

- Spectroscopy : Use -NMR and -NMR to confirm molecular structure, complemented by FT-IR for functional group analysis.

- Chromatography : Employ HPLC with UV/Vis detection to assess purity and stability under varying storage conditions.

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass determination.

Calibrate instruments against certified reference materials and report detection limits .

Q. What strategies are recommended for conducting a systematic literature review on this compound’s physicochemical properties?

- Methodological Answer : Use Boolean search operators (e.g., "this compound AND stability AND solubility") in databases like PubMed, SciFinder, and Google Scholar. Filter results by publication type (peer-reviewed articles, dissertations) and date (prioritize post-2010 studies). Cross-validate findings using backward/forward citation tracking to identify knowledge gaps .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability under varying pH conditions be resolved through experimental design?

- Methodological Answer : Design a controlled kinetic study comparing degradation rates across pH 2–10 buffers at 25°C and 37°C. Use validated stability-indicating assays (e.g., HPLC-UV) and statistical tools (ANOVA, Arrhenius modeling) to quantify degradation pathways. Address contradictions by transparently reporting outliers and conducting sensitivity analyses .

Q. What experimental frameworks are suitable for investigating this compound’s interactions with biological macromolecules?

- Methodological Answer : Implement biophysical assays such as:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- Circular Dichroism (CD) : Monitor conformational changes in proteins upon ligand binding.

- Molecular Dynamics Simulations : Predict interaction mechanisms using software like GROMACS. Validate computational models with empirical data .

Q. How can researchers address discrepancies in reported pharmacokinetic profiles of this compound across preclinical models?

- Methodological Answer : Conduct cross-species comparative studies using standardized dosing regimens (mg/kg) and sampling intervals. Employ population pharmacokinetic (PopPK) modeling to account for inter-individual variability. Report interspecies scaling factors and bioavailability metrics (AUC, ) with confidence intervals .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to EC/LC data. Use Bayesian hierarchical models to integrate in vitro and in vivo datasets. Perform meta-analyses of existing toxicology studies to identify consensus thresholds and outliers .

Methodological Best Practices

- Data Integrity : Maintain raw data logs with timestamps, instrument IDs, and operator signatures. Archive datasets in FAIR-compliant repositories (e.g., Zenodo) .

- Conflict Resolution : Use the Bradford Hill criteria to evaluate causality in contradictory findings, emphasizing consistency, temporality, and biological plausibility .

- Ethical Reporting : Disclose all funding sources and potential conflicts of interest. Adhere to journal-specific guidelines for supplementary materials (e.g., Beilstein Journal of Organic Chemistry’s 5-compound limit in main text) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.